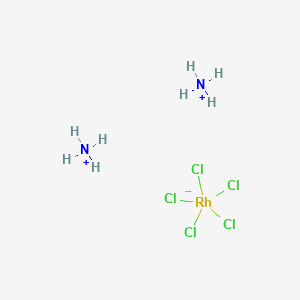![molecular formula C8H6ClN3O2 B12501888 Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B12501888.png)
Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family
Vorbereitungsmethoden
The synthesis of methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-A]pyrimidine ring . The reaction conditions often include the use of solvents such as acetic acid and temperatures around 180°C .
Analyse Chemischer Reaktionen
Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the chlorine atom in the compound.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like Dess–Martin periodinane or activated manganese (IV) oxide.
Cyclization Reactions: These reactions can form additional rings, enhancing the compound’s structural complexity.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical materials and chemosensors.
Organic Synthesis: Its versatile reactivity allows it to be used as a building block for synthesizing more complex molecules.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-A]pyrimidine derivatives such as:
- Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
- Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
These compounds share similar structural features but differ in their substitution patterns and specific biological activities. The unique substitution at the 3-position in this compound contributes to its distinct reactivity and applications.
Eigenschaften
Molekularformel |
C8H6ClN3O2 |
|---|---|
Molekulargewicht |
211.60 g/mol |
IUPAC-Name |
methyl 3-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3 |
InChI-Schlüssel |
QXUKIZZIDIXSEL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN2C(=C(C=N2)Cl)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-methylquinazolin-4-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B12501817.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12501820.png)
![(E)-N-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine](/img/structure/B12501839.png)
![N-(2-methylphenyl)-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12501841.png)
methanone](/img/structure/B12501842.png)

![2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B12501848.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12501860.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12501868.png)
![3-Fluoro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12501873.png)

![N-{[4-methyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12501877.png)

![N-[4-(methylsulfanyl)benzyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B12501886.png)
